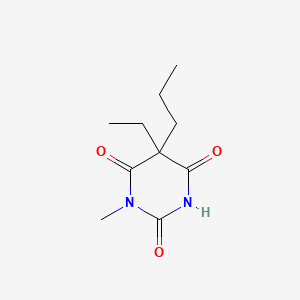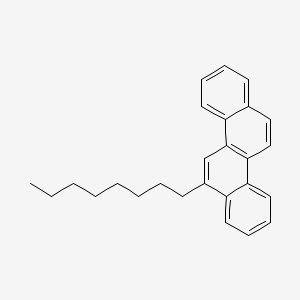methanone CAS No. 208111-40-4](/img/structure/B13936628.png)
[4-(Aminomethyl)-4-fluoro-1-piperidinyl](3,4-dichlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an aminomethyl group and a fluorine atom, along with a methanone group attached to a dichlorophenyl ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amine and a ketone, the piperidine ring can be formed via reductive amination.
Introduction of Substituents: The aminomethyl and fluoro groups can be introduced through nucleophilic substitution reactions. For instance, the fluorine atom can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Methanone Group: The methanone group can be introduced through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the methanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to replace the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium azide (NaN3) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield an aldehyde or carboxylic acid, while reduction of the methanone group may produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms, receptor binding, and other biochemical processes.
Medicine
In the field of medicine, 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including catalysis and material science.
作用機序
The mechanism of action of 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone: This compound shares a similar piperidine structure but differs in the substitution pattern on the phenyl ring.
4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone: Similar to the target compound but with a different halogen substitution.
4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone: This compound has two fluorine atoms on the phenyl ring instead of chlorine.
Uniqueness
The uniqueness of 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
208111-40-4 |
|---|---|
分子式 |
C13H15Cl2FN2O |
分子量 |
305.17 g/mol |
IUPAC名 |
[4-(aminomethyl)-4-fluoropiperidin-1-yl]-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H15Cl2FN2O/c14-10-2-1-9(7-11(10)15)12(19)18-5-3-13(16,8-17)4-6-18/h1-2,7H,3-6,8,17H2 |
InChIキー |
AUMKSCKMXHJWOK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(CN)F)C(=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


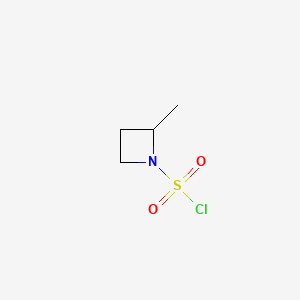
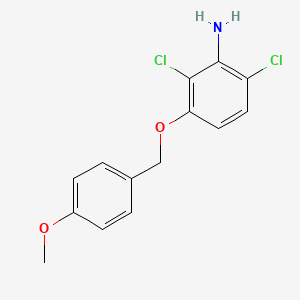

![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
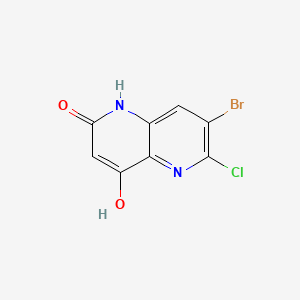
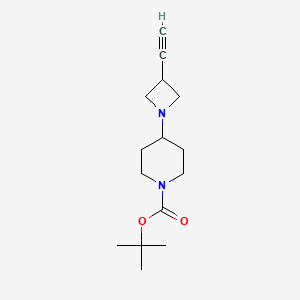
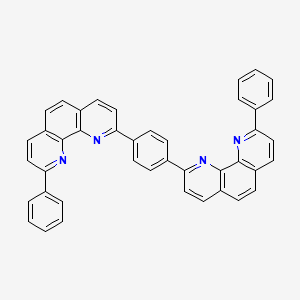


![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
